molecular formula C6H10ClNOS B6616315 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride CAS No. 115132-88-2

2-(thiophen-3-yloxy)ethan-1-amine hydrochloride

Cat. No.: B6616315
CAS No.: 115132-88-2
M. Wt: 179.67 g/mol
InChI Key: KIAJGRUIYNUEQT-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yloxy)ethan-1-amine hydrochloride is a synthetic amine derivative featuring a thiophene ring linked via an ether oxygen to an ethylamine backbone, stabilized as a hydrochloride salt. The ether oxygen distinguishes it from direct thiophene-ethylamine conjugates, influencing solubility, electronic properties, and receptor interactions .

Properties

IUPAC Name

2-thiophen-3-yloxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS.ClH/c7-2-3-8-6-1-4-9-5-6;/h1,4-5H,2-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAJGRUIYNUEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride typically involves the reaction of thiophen-3-ol with 2-chloroethanamine hydrochloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophen-3-ol acts as a nucleophile, displacing the chloride ion from 2-chloroethanamine hydrochloride.

  • Step 1: Formation of Thiophen-3-ol:
    • Thiophene is treated with a suitable oxidizing agent to form thiophen-3-ol.
    • Reaction conditions: Oxidizing agent (e.g., hydrogen peroxide), solvent (e.g., acetic acid), temperature (room temperature).
  • Step 2: Nucleophilic Substitution:
    • Thiophen-3-ol is reacted with 2-chloroethanamine hydrochloride in the presence of a base (e.g., sodium hydroxide).
    • Reaction conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (reflux).

Industrial Production Methods: Industrial production of 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation:
    • The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
    • Major products: Thiophene sulfoxide, thiophene sulfone.
  • Reduction:
    • The amine group can be reduced to form secondary or tertiary amines.
    • Common reagents: Lithium aluminum hydride, sodium borohydride.
    • Major products: Secondary amine derivatives, tertiary amine derivatives.
  • Substitution:
    • The ether linkage can participate in substitution reactions, where the thiophene ring can be replaced by other nucleophiles.
    • Common reagents: Halides, nucleophiles (e.g., amines, thiols).
    • Major products: Substituted ethanamine derivatives.

Scientific Research Applications

Synthesis Overview

Reaction TypeDescriptionYield (%)
C–N Cross-CouplingFormation of C–N bonds using palladium catalysts70-91
Dynamic Kinetic ResolutionAsymmetric transfer hydrogenation for stereoselective synthesis90

Biological Activities

Research indicates that 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride exhibits various biological activities, particularly in neuropharmacology and antimicrobial applications.

Neuropharmacological Effects

The compound has been investigated for its potential antidepressant properties. It acts on neurotransmitter systems, particularly serotonin and norepinephrine pathways, similar to other known antidepressants. Studies have shown that derivatives of this compound can enhance the efficacy of existing antidepressant therapies .

Antimicrobial Properties

In vitro studies have demonstrated that derivatives of 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride possess significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance antibacterial potency .

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus25 ± 2.0
Bacillus cereus7.5 ± 0.6
Escherichia coliNo activity

Therapeutic Applications

The therapeutic potential of 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride extends beyond antidepressant and antimicrobial applications. Its role as a ligand in drug design is notable, particularly in the development of selective modulators for neurotransmitter receptors.

Case Studies

  • Antidepressant Development : A study explored the synthesis of various analogs of this compound that showed improved binding affinity to serotonin receptors compared to traditional SSRIs, suggesting a new avenue for depression treatment .
  • Antimicrobial Agents : Research focused on modifying the thiophene moiety to improve antimicrobial activity against resistant bacterial strains. Compounds were tested against clinical isolates with promising results, indicating their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

  • Molecular Targets:
    • The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
    • Potential targets include voltage-gated sodium channels, G-protein coupled receptors, and kinases.
  • Pathways Involved:
    • The compound may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway.
    • These pathways are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Thiophene-Based Amines
  • 2-(Thiophen-3-yl)ethan-1-amine Hydrochloride : Synthesized via HCl treatment in ethyl acetate, this compound lacks the ether oxygen, directly linking the thiophene to the ethylamine. It serves as an intermediate for Ulotaront, a TAAR1 agonist for schizophrenia .
  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine Hydrochloride : Features a CF3 group on the thiophene ring, enhancing lipophilicity and metabolic stability. Molar mass: 231.66 g/mol .

Key Structural Differences :

Compound Substituent/Modification Molecular Weight (g/mol) Synthesis Yield
2-(Thiophen-3-yloxy)ethan-1-amine HCl Thiophene-3-yloxy + ethylamine ~189.67 (calculated) Not reported
2-(Thiophen-3-yl)ethan-1-amine HCl Direct thiophene-ethylamine bond 128.05 (HRMS) 51.6%
2-[5-(CF3)thiophen-2-yl]ethylamine HCl CF3 substitution on thiophene 231.66 Not reported
Substituted Phenylalkylamines
  • 2-(3,4-Methylenedioxyphenyl)ethylamine HCl : Exhibits serotonergic activity due to the methylenedioxy group. Molecular ion (M⁺): m/z 165 .
  • 2-(4-Ethoxymethyl-2,5-dimethoxyphenyl)ethan-1-amine HCl (1d) : A phenylalkylamine with ethoxymethyl and methoxy groups, studied for biased agonism at serotonin receptors .

Electronic and Steric Effects :

  • Thiophene-based compounds (e.g., 2-(thiophen-3-yloxy)ethan-1-amine HCl) have lower electron density compared to phenyl analogs due to sulfur’s electronegativity.

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity
  • 2-(Thiophen-3-yloxy)ethan-1-amine HCl: Predicted to have higher water solubility than non-ether analogs due to hydrogen-bonding capacity of the oxygen.
  • 2-(Thiophen-3-yl)ethan-1-amine HCl : LogP likely higher (~1.5–2.0) due to the absence of polar oxygen .
  • 2-(3,4-Methylenedioxyphenyl)ethylamine HCl : LogP ~1.2 (measured), with moderate CNS penetration .
Receptor Interactions
  • TAAR1 Agonism : 2-(Thiophen-3-yl)ethan-1-amine HCl is a precursor to Ulotaront, a TAAR1 agonist. The ether oxygen in 2-(thiophen-3-yloxy)ethan-1-amine HCl may alter binding kinetics or efficacy .
  • Serotonergic Activity : Methylenedioxy-phenyl analogs (e.g., ) show affinity for 5-HT receptors, suggesting thiophene-ether derivatives could target similar pathways with modified selectivity .

Biological Activity

2-(Thiophen-3-yloxy)ethan-1-amine hydrochloride, also known as 2-(Thiophen-3-yl)ethanamine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Synthesis

The synthesis of 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride typically involves the reaction of thiophene with ethylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction pathway can be summarized as follows:

  • Starting Material : Thiophene.
  • Reaction with Ethylamine : Thiophene is reacted with ethylamine in the presence of a catalyst.
  • Formation of Hydrochloride : The resultant product is treated with hydrochloric acid.

Biological Activity

Research indicates that 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride exhibits several biological activities, primarily through its interaction with various molecular targets.

The compound interacts with enzymes and receptors, potentially modulating signaling pathways and enzyme activities. Key aspects of its mechanism include:

  • Molecular Targets : It can bind to specific receptors or enzymes, influencing their activity.
  • Pathways Involved : It may affect neurotransmitter release and modulate cellular responses related to various diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against certain bacterial strains
AnticancerPotential cytotoxic effects in cancer cell lines
Neurotransmitter ModulationInfluences neurotransmitter systems including GABA and acetylcholine

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition at certain concentrations. This suggests potential use in developing new antimicrobial agents.
  • Cytotoxicity in Cancer Models : Research involving human cancer cell lines indicated that 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride could induce apoptosis and inhibit cell proliferation, supporting its role as a candidate for anticancer drug development.
  • Neuropharmacological Effects : Investigations into the compound's effects on neurotransmitter systems revealed modulation of GABAergic and cholinergic pathways, indicating potential applications in treating neurological disorders.

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